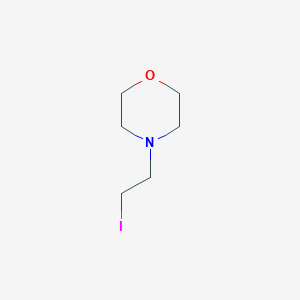

4-(2-Iodoethyl)morpholine

Overview

Description

4-(2-Iodoethyl)morpholine is an organic compound with the molecular formula C6H12INO . It has a molecular weight of 241.07 .

Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of this compound consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions. For instance, it can react with 1-(2-chlorophenoxy)-3-(isopropylamino)propan- to form 1-(2-chlorophenoxy)-3-(isopropyl-(2-morpholinoethyl)amino)propan-2-ol .Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 241.07 .Scientific Research Applications

Morpholine Derivatives in Hybrid Polymeric Structures

Hybrid polymeric iodoplumbates involving morpholine derivatives exhibit unique structural properties and interactions. Compounds like {(Pb(4)I(15))[(Mph·H)(3)(Mph·1.5H)(2)]}(n)(1) demonstrate semiconductor nature and nonlinear optical (NLO) activities due to the presence of morpholine and its derivatives. Morpholine's interaction with polymeric iodoplumbates plays a crucial role in the structural formation and properties of these compounds (Li et al., 2010).

Antibiotic Activity Modulation

Morpholine derivatives like 4-(Phenylsulfonyl) morpholine are known for their antimicrobial properties. Research indicates their potential in modulating antibiotic activity against multi-resistant strains of bacteria and fungi. The combination of morpholine derivatives with other antibiotics shows promising results in enhancing the effectiveness of antibiotic treatments (Oliveira et al., 2015).

Regioselective Bonds Formation

In the field of organic chemistry, morpholine derivatives facilitate regioselective C-C and C-N bonds formation. This characteristic is crucial in the synthesis of bioactive compounds and pharmaceuticals. The ability to selectively form these bonds allows for the construction of complex molecular architectures with potential biological applications (Li et al., 2011).

PI3K-AKT-mTOR Pathway Inhibition

In medicinal chemistry, morpholine derivatives are essential pharmacophores for inhibiting the PI3K and PIKKs, crucial in the PI3K-AKT-mTOR pathway. These derivatives, through their structure, provide key hydrogen bonding interactions and confer selectivity over other kinases. The morpholine scaffold's ability to adopt specific conformations makes it a valuable component in designing inhibitors for this pathway (Hobbs et al., 2019).

Polymerization and Material Science

Morpholine derivatives like 4-(Oxiran-2-ylmethyl)morpholine show significant potential in green polymerization processes. These processes are vital in the production of polymers with specific characteristics, instrumental in various industrial applications. The monomer's synthesis and subsequent polymerization highlight the role of morpholine derivatives in advancing material science (Seghier & Belbachir, 2016).

Safety and Hazards

4-(2-Iodoethyl)morpholine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Properties

IUPAC Name |

4-(2-iodoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12INO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTHRTLGZJPEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456976 | |

| Record name | 4-(2-iodoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126200-24-6 | |

| Record name | 4-(2-iodoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

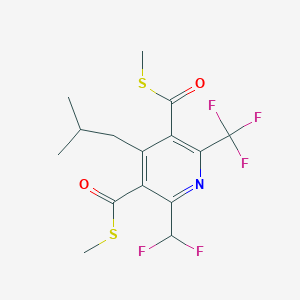

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)

![2-Methylbenzo[d]thiazole-7-carbaldehyde](/img/structure/B166079.png)

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)